molecular formula C29H25N3O7 B2424174 N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 888469-11-2

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2424174
CAS No.: 888469-11-2
M. Wt: 527.533
InChI Key: IWYGCUYLTNCXOC-UHFFFAOYSA-N
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Description

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 888469-11-2) is a complex synthetic organic compound with a molecular formula of C29H25N3O7 and a molecular weight of 527.5 g/mol . This benzofuran and pyrrolidine-derivative hybrid is structurally characterized by a benzofuran core linked via a carbamoyl bridge to a 2,3-dihydrobenzo[1,4]dioxin moiety, while also incorporating a 1-(4-methoxyphenyl)-5-oxopyrrolidine carboxamide group . The specific three-dimensional architecture, including these fused ring systems, makes it a valuable intermediate for investigating structure-activity relationships in medicinal chemistry. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Its structural features are often associated with potential interactions with various biological targets, suggesting utility in early-stage drug discovery programs. The presence of multiple hydrogen bond donors and acceptors within its structure also makes it a candidate for materials science research, particularly in the design of organic semiconductors or nonlinear optical materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O7/c1-36-20-9-7-19(8-10-20)32-16-17(14-25(32)33)28(34)31-26-21-4-2-3-5-22(21)39-27(26)29(35)30-18-6-11-23-24(15-18)38-13-12-37-23/h2-11,15,17H,12-14,16H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYGCUYLTNCXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O4C_{24}H_{24}N_{2}O_{4}, with a molecular weight of approximately 396.46 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including a pyrrolidine ring and dioxin moiety.

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • PARP Inhibition : Similar compounds have shown significant inhibition of the poly (ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in DNA repair. For instance, related compounds were evaluated for their PARP1 inhibitory activity, with IC50 values indicating the concentration needed for 50% inhibition. Notably, one lead compound exhibited an IC50 of 5.8 μM .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing pathways related to cellular signaling and homeostasis. GPCRs are vital in mediating various physiological responses and are common drug targets .

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an anticancer agent through its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes key findings from relevant studies:

Study ReferenceCell LineIC50 (μM)Mechanism
MDA-MB-231 (Breast Cancer)5.8PARP1 inhibition
A549 (Lung Cancer)10Apoptosis induction
HeLa (Cervical Cancer)7.5GPCR modulation

Case Study 1: PARP Inhibition

A study focused on synthesizing derivatives of related compounds revealed that modifications to the dioxin structure significantly enhanced PARP inhibitory activity. The lead derivative showed an IC50 value of 0.88 μM against PARP1, indicating strong potential for therapeutic applications in cancer treatment .

Case Study 2: Anticancer Activity

Another investigation assessed the compound's efficacy against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis in MDA-MB-231 and A549 cells. Further analysis suggested that this effect was mediated through the activation of apoptotic pathways involving caspases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound could serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties of similar compounds have been documented, indicating a promising avenue for further exploration in treating inflammatory diseases .

Neuroprotective Properties

Emerging studies indicate that compounds with similar structural motifs may possess neuroprotective effects. The ability to modulate neuroinflammation and oxidative stress pathways positions these compounds as candidates for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of benzofuran derivatives, researchers synthesized various compounds and evaluated their cytotoxicity against different cancer cell lines. The results showed that certain derivatives exhibited significant inhibition of cell growth, suggesting that this compound could be further optimized for enhanced activity .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of related compounds revealed their capacity to inhibit pro-inflammatory cytokines in vitro. This study highlighted the potential role of this compound in developing new therapeutic agents for chronic inflammatory conditions .

Chemical Reactions Analysis

Molecular Data

PropertyValue
Molecular FormulaC<sub>29</sub>H<sub>24</sub>N<sub>4</sub>O<sub>7</sub>
Molecular Weight564.54 g/mol
Key Functional GroupsAmide, benzofuran, dihydrobenzodioxin, pyrrolidinone, methoxyphenyl

Hydrolysis Reactions

The carboxamide and pyrrolidinone groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsCitations
Acidic Hydrolysis6M HCl, reflux (12–24 hrs)Benzofuran-3-carboxylic acid + 2,3-dihydrobenzo[b] dioxin-6-amine
Basic Hydrolysis2M NaOH, 80°C (8–12 hrs)Pyrrolidine-3-carboxylic acid + 4-methoxyaniline derivatives

Mechanistic Insights :

  • Amide bonds cleave via nucleophilic attack by water or hydroxide ions, forming carboxylic acids and amines.

  • The pyrrolidinone ring opens under strong alkaline conditions due to lactam hydrolysis .

Electrophilic Substitution

The benzodioxin and benzofuran moieties participate in electrophilic aromatic substitution (EAS):

Reaction TypeConditionsProductsCitations
NitrationHNO<sub>3</sub>/TFA, 0°C → RT (4–6 hrs)Nitro derivatives at C5 of benzodioxin or C7 of benzofuran
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, 50°C (3 hrs)Sulfonic acid derivatives

Regioselectivity :

  • Electron-rich positions on benzodioxin (C6) and benzofuran (C3) are favored for nitration .

Nucleophilic Reactions

The carboxamide group reacts with nucleophiles:

Reaction TypeConditionsProductsCitations
AminolysisR-NH<sub>2</sub>, DMF, 100°C (6–8 hrs)Substituted ureas or thioureas
Grignard AdditionRMgX, THF, −78°C → RT (12 hrs)Ketone intermediates

Kinetics :

  • Aminolysis proceeds faster in polar aprotic solvents like DMF due to enhanced nucleophilicity.

Oxidation Reactions

The dihydrobenzodioxin moiety oxidizes to a fully aromatic system:

Reaction TypeConditionsProductsCitations
Oxidative AromatizationDDQ, CH<sub>2</sub>Cl<sub>2</sub>, RT (2 hrs)Benzo dioxin derivative

Catalysts :

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is effective for dehydrogenation.

Catalytic Hydrogenation

Selective reduction of unsaturated bonds:

Reaction TypeConditionsProductsCitations
HydrogenationH<sub>2</sub> (1 atm), Pd/C, EtOH (24 hrs)Saturated pyrrolidine derivatives

Substrate Specificity :

  • The exocyclic double bond in the benzofuran ring remains intact under mild H<sub>2</sub> conditions .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

Reaction TypeConditionsProductsCitations
Knoevenagel CondensationAcOH, reflux (8 hrs)Benzoxazinone derivatives

Applications :

  • Cyclized products show enhanced PARP1 inhibition (IC<sub>50</sub> = 0.082 μM in analogs) .

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates optimized?

The synthesis involves multi-step reactions, including coupling of benzofuran and pyrrolidine scaffolds, carbamoylation, and functionalization of the benzodioxin moiety. Optimization relies on monitoring intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and correct regiochemistry. Reaction conditions (e.g., temperature, solvent polarity) are adjusted to minimize side products, with yields typically ranging from 40–65% depending on the step .

Q. Which analytical techniques confirm the compound’s purity and structural integrity?

  • TLC : Used for real-time monitoring of reaction progress.
  • NMR (¹H/¹³C) : Confirms proton environments and carbon frameworks (e.g., pyrrolidine ring conformation, benzodioxin substitution patterns).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • HPLC : Quantifies purity (>95% required for biological assays) .

Q. What are the primary biological targets assessed for this compound?

In vitro assays focus on enzymatic targets such as α-glucosidase (IC₅₀ reported at 12.3 µM) and acetylcholinesterase (AChE), with inhibition kinetics analyzed via Lineweaver-Burk plots. Cellular models assess cytotoxicity (e.g., MTT assay) and membrane permeability .

Q. How is the compound’s solubility and bioavailability assessed experimentally?

Solubility is tested in aqueous buffers (pH 1.2–7.4) and DMSO, with logP values calculated via shake-flask method. Bioavailability is inferred from Caco-2 cell monolayer permeability assays and pharmacokinetic profiling in rodent models .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like AChE. Wavefunction analysis tools (e.g., Multiwfn) predict electrostatic potential surfaces and electron localization to identify reactive pharmacophores .

Q. How can contradictions in bioactivity data across assays be resolved?

Discrepancies may arise from assay conditions (e.g., enzyme source, buffer pH). Use orthogonal assays (e.g., fluorescence quenching vs. colorimetric readouts) and validate with knockout cell lines. Statistical meta-analysis of dose-response curves can reconcile conflicting IC₅₀ values .

Q. What strategies mitigate instability during synthesis or storage?

  • Light sensitivity : Store in amber vials under inert gas.
  • Hydrolysis-prone groups (e.g., carbamoyl) : Optimize pH during synthesis (pH 6–8).
  • Purification : Use flash chromatography with silica gel or reverse-phase HPLC to remove degradants .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, benzodioxin → benzofuran).
  • Step 2 : Profile analogs in enzymatic assays (e.g., α-glucosidase inhibition).
  • Step 3 : Correlate activity trends with steric/electronic parameters (e.g., Hammett constants, molecular volume) .

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